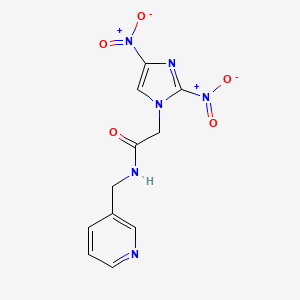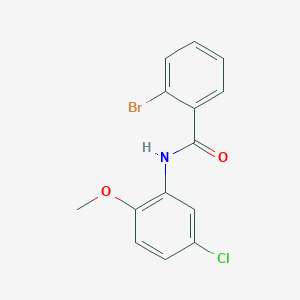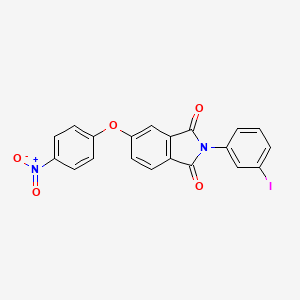![molecular formula C19H19ClN2O5 B11693564 N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11693564.png)
N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] is a complex organic compound that features a benzodioxine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a methyl group or the hydrolysis of an ester.
Attachment of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] Group: This is usually done through a coupling reaction, such as an amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous manner, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] undergoes various types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
Biological Studies: Employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways.
Pathway Interference: It may interfere with specific biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid: Lacks the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group, making it less complex.
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid furan-2-ylmethylene-hydrazide: Contains a different substituent, leading to different properties and applications.
Uniqueness
The presence of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group in 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C19H19ClN2O5 |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C19H19ClN2O5/c1-11-7-13(8-12(2)18(11)20)25-10-17(23)21-22-19(24)16-9-26-14-5-3-4-6-15(14)27-16/h3-8,16H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
JKZGQSJVYQJOLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693484.png)
![(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11693485.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693488.png)
![5-bromo-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11693489.png)
![3-bromo-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11693494.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11693500.png)

![N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11693526.png)
![N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693542.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-](/img/structure/B11693543.png)

![Benzamide, 4-phenyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B11693559.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11693573.png)
